(2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
(2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structural features and diverse applications, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves multiple steps, typically starting with the preparation of the core bicyclic structure. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to new compounds with altered properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its interactions with various biomolecules. It can serve as a probe to understand enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, this compound is of interest due to its potential therapeutic properties. It is investigated for its role in drug development, particularly in designing antibiotics and other pharmaceuticals.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which (2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological processes. The compound can inhibit or activate these targets, leading to various physiological effects. The pathways involved often include signal transduction mechanisms and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Penicillin G: Shares a similar core structure but differs in its side chains and specific functional groups.
Cephalosporin C: Another related compound with a similar bicyclic structure but distinct chemical properties.
Uniqueness
What sets (2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H19N3O4S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10+,11+,14-/m0/s1 |
InChI Key |
AVKUERGKIZMTKX-OXIWPEFWSA-N |
Isomeric SMILES |
CC1([C@H](N2[C@@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)N)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
Origin of Product |
United States |
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